4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H11ClN2O2.
Preparation Methods
The synthesis of 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the reaction of 3,4-dimethoxyaniline with 4,6-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a scaffold for developing kinase inhibitors, particularly targeting Aurora kinase A, which is involved in cell cycle regulation and cancer progression.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It has been used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as Aurora kinase A. The compound inhibits the kinase activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The binding mode and interactions with the kinase have been elucidated through in silico docking studies .
Comparison with Similar Compounds
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-Chloro-6-bromothieno[3,2-d]pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
645401-60-1 |
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Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
4-chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3O2/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(13)16-12(14)15-8/h3-6H,1-2H3,(H2,14,15,16) |
InChI Key |
HLMJWADPGOTIAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)Cl)OC |
Origin of Product |
United States |
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